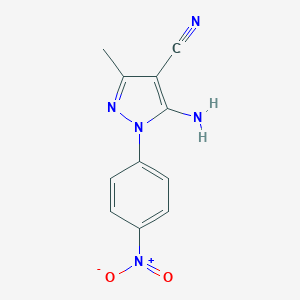
5-Amino-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile is a chemical compound with the molecular formula C11H9N5O2 . It is used for experimental and research purposes .
Synthesis Analysis
The synthesis of compounds related to 5-Amino-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile has been reported. For instance, a series of 1,3,4-thiadiazole derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . Another study reported the synthesis of 1,3,4-thiadiazole molecules by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
This compound has been studied for its potential antibacterial properties. Derivatives of the pyrazole class, which includes this compound, have shown inhibitory effects on various bacterial strains such as Klebsiella pneumoniae and Staphylococcus hominis. The antibacterial activity is attributed to the presence of the N–C–S– moiety within the structure, which is common in many biologically active molecules .
Antifungal Applications
Similar to its antibacterial uses, this compound has also been evaluated for its antifungal efficacy. Studies have indicated that pyrazole derivatives can be effective against fungal strains like Candida albicans. The interaction of these molecules with nucleic acids like calf thymus DNA (CT-DNA) has been investigated to understand the mechanism of action .
DNA Binding Studies
The interaction with DNA is a critical aspect of the pharmacological potential of many compounds. For 5-Amino-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile, studies have explored how it binds with CT-DNA. This is significant for understanding its role in gene expression and potential as a therapeutic agent .
Antimicrobial Agent Synthesis
The compound serves as a precursor in the synthesis of new 1,3,4-thiadiazole derivatives, which are potent antimicrobial agents. These derivatives have been designed using this compound as a starting material and have shown promising results against microbes like E. coli and Bacillus mycoides .
Pharmacological Significance
Pyrazole derivatives, including this compound, are part of a larger class of heterocyclic molecules with therapeutic significance. They have been used in the development of drugs with broad-spectrum activities, including antipyretic, anti-inflammatory, and analgesic effects .
Chemical Synthesis and Reactivity
This compound is also valuable in chemical synthesis, serving as a building block for more complex molecules. Its reactivity allows for the creation of various nitrogen, oxygen, sulfur, and selenium-containing compounds, which can have diverse industrial and pharmaceutical applications .
Structural Analysis and Drug Design
The compound’s structure has been analyzed using various spectroscopic methods, which is crucial for drug design. Understanding its geometry and physiochemical properties through techniques like UV, FT-IR, and NMR spectroscopy aids in predicting its biological activity and stability .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the interaction of this compound with proteins, which is essential for drug development. These studies help in identifying potential targets within the body and understanding the compound’s mode of action .
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds like thiazoles and pyrazoles have been found to exhibit a wide range of biological activities . They have been used as starting materials for the synthesis of diverse heterocyclic analogues with promising therapeutic roles .
Mode of Action
It’s known that similar compounds interact with their targets leading to changes at the molecular level . For instance, some pyrazole derivatives have shown antiviral activity by inhibiting HIV replication .
Biochemical Pathways
For example, some pyrazole derivatives have shown to inhibit the replication of HIV, suggesting they may affect the pathways involved in viral replication .
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and efficacy .
Result of Action
Similar compounds have shown a range of effects, including antibacterial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic activities .
Eigenschaften
IUPAC Name |
5-amino-3-methyl-1-(4-nitrophenyl)pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2/c1-7-10(6-12)11(13)15(14-7)8-2-4-9(5-3-8)16(17)18/h2-5H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJSYGYGKQJEOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80506191 |
Source


|
| Record name | 5-Amino-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76982-31-5 |
Source


|
| Record name | 5-Amino-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














